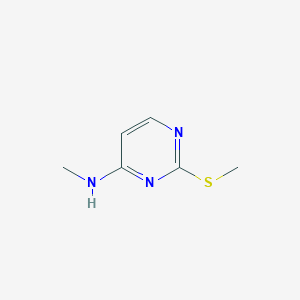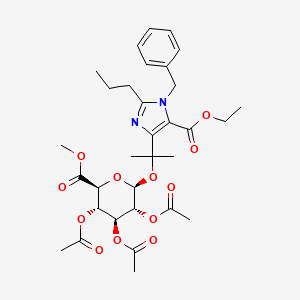
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound that features an imidazole ring, a glucuronide moiety, and various ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl and Propyl Groups: The benzyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Acetylation of the Glucuronide Moiety: The glucuronide moiety is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups.
Reduction: Reduction reactions can target the ester functionalities, converting them to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzyl and propyl groups.
Reduction: Alcohol derivatives of the ester functionalities.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester: Lacks the glucuronide moiety.
2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: Lacks the imidazole ring.
Uniqueness
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its combination of an imidazole ring and a glucuronide moiety, which imparts distinct chemical and biological properties .
特性
分子式 |
C32H42N2O12 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC名 |
ethyl 3-benzyl-2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C32H42N2O12/c1-9-14-22-33-28(23(29(38)41-10-2)34(22)17-21-15-12-11-13-16-21)32(6,7)46-31-27(44-20(5)37)25(43-19(4)36)24(42-18(3)35)26(45-31)30(39)40-8/h11-13,15-16,24-27,31H,9-10,14,17H2,1-8H3/t24-,25-,26-,27+,31-/m0/s1 |
InChIキー |
ICQGQLISMQJSMK-LUOFYKQISA-N |
異性体SMILES |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


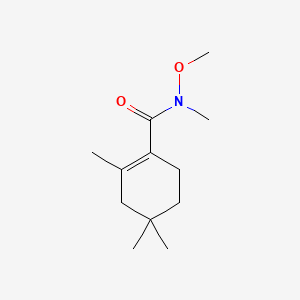

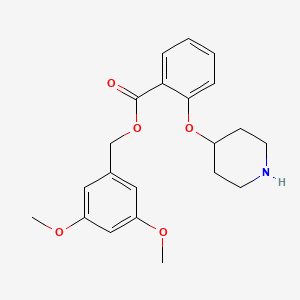
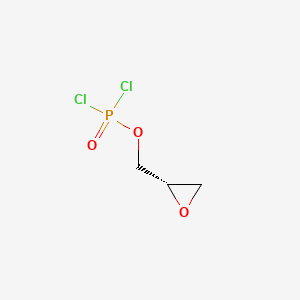
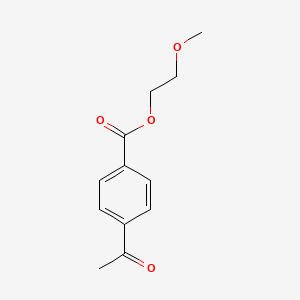
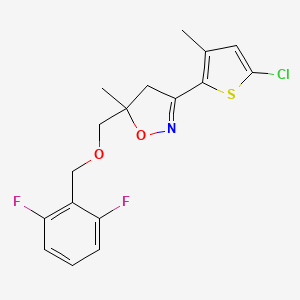

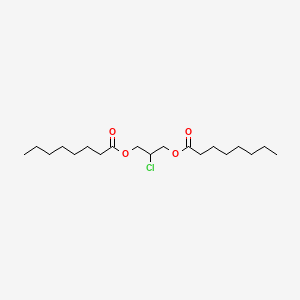
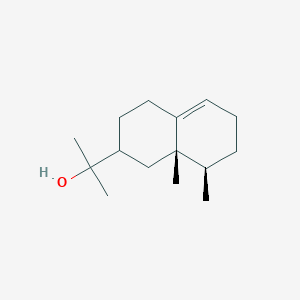
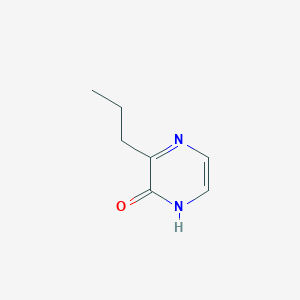
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
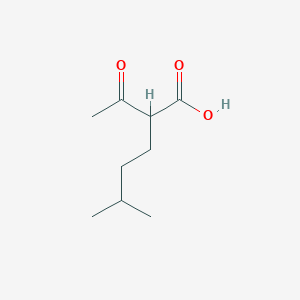
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
